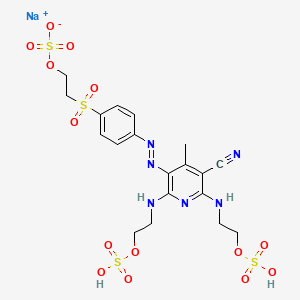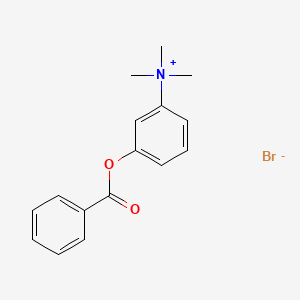
4-Methyl-2,6-bis((2-(sulphooxy)ethyl)amino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)nicotinonitrile, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,6-bis((2-(sulphooxy)ethyl)amino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)nicotinonitrile, sodium salt is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 4-Methyl-2,6-bis((2-(sulphooxy)ethyl)amino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)nicotinonitrile, sodium salt involves multiple steps, including the introduction of sulphooxy groups and the formation of azo bonds. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the cleavage of azo bonds, resulting in the formation of amines.
Substitution: The sulphooxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-2,6-bis((2-(sulphooxy)ethyl)amino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)nicotinonitrile, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulphooxy groups and azo bonds play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 4-Methyl-2,6-bis((2-(sulphooxy)ethyl)amino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)nicotinonitrile, sodium salt stands out due to its unique combination of functional groups and reactivity. Similar compounds include other azo dyes and sulphooxy-substituted organic molecules, but this compound’s specific structure and properties make it particularly valuable for certain applications.
Properties
CAS No. |
94158-85-7 |
|---|---|
Molecular Formula |
C19H23N6NaO14S4 |
Molecular Weight |
710.7 g/mol |
IUPAC Name |
sodium;2-[4-[[5-cyano-4-methyl-2,6-bis(2-sulfooxyethylamino)pyridin-3-yl]diazenyl]phenyl]sulfonylethyl sulfate |
InChI |
InChI=1S/C19H24N6O14S4.Na/c1-13-16(12-20)18(21-6-8-37-41(28,29)30)23-19(22-7-9-38-42(31,32)33)17(13)25-24-14-2-4-15(5-3-14)40(26,27)11-10-39-43(34,35)36;/h2-5H,6-11H2,1H3,(H2,21,22,23)(H,28,29,30)(H,31,32,33)(H,34,35,36);/q;+1/p-1 |
InChI Key |
QGAARQJCGSHJDQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=NC(=C1N=NC2=CC=C(C=C2)S(=O)(=O)CCOS(=O)(=O)[O-])NCCOS(=O)(=O)O)NCCOS(=O)(=O)O)C#N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1[3H],9'-[9H]xanthene]-3-one](/img/structure/B13772595.png)




![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)



![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)




